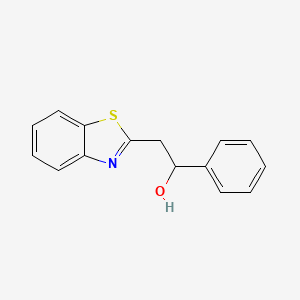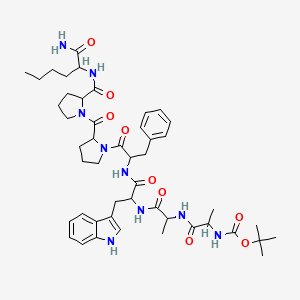
Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2: is a peptide with a complex structure. Let’s dissect it:
Boc: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino acid residues.
DL: Indicates that the amino acids are racemic mixtures (both D- and L-forms).
Ala: Alanine, a nonpolar, aliphatic amino acid.
Trp: Tryptophan, an aromatic amino acid.
Phe: Phenylalanine, another aromatic amino acid.
Pro: Proline, known for its unique cyclic structure.
Nle: Norleucine, a modified amino acid.
NH2: The amino group at the C-terminus.
Preparation Methods
Synthetic Routes::
Solid-Phase Peptide Synthesis (SPPS): Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 can be synthesized using SPPS. Each amino acid is sequentially added to a solid support (usually resin-bound) using Boc chemistry. After assembly, the peptide is cleaved from the resin.
Solution-Phase Synthesis: In solution-phase synthesis, the peptide is built in solution rather than on a solid support. Protecting groups are used to prevent unwanted side reactions.
- Coupling reactions typically involve activating the carboxyl group of the amino acid with reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
- Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) .
- Cleavage from the resin may involve hydrogen fluoride (HF) or other suitable reagents.
Industrial Production:: Industrial-scale production often employs automated SPPS or hybrid methods. Purification and characterization ensure high-quality peptides.
Chemical Reactions Analysis
Hydrolysis: Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 can undergo hydrolysis to release the individual amino acids.
Oxidation/Reduction: Depending on conditions, oxidation or reduction of specific amino acid residues may occur.
Substitution: Chemical modifications (e.g., amidation) can alter the peptide.
Scientific Research Applications
Drug Development: Peptides like Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 serve as lead compounds for drug discovery.
Biochemistry: Studying peptide interactions, enzymatic reactions, and protein folding.
Biotechnology: Peptide-based diagnostics, therapeutics, and biomaterials.
Mechanism of Action
Cell Penetration: Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 may enter cells and interact with intracellular targets.
Receptor Binding: It could bind to specific receptors, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Compare Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 with related peptides, emphasizing its unique features.
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[[1-[[1-[2-[2-[(1-amino-1-oxohexan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULKQVVKMIIQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


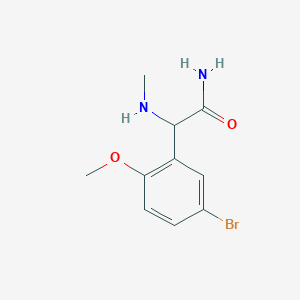
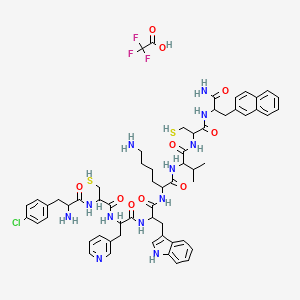
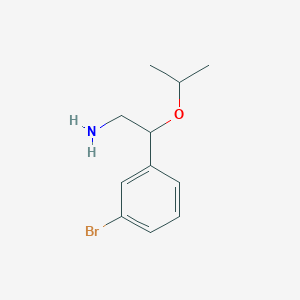

![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)
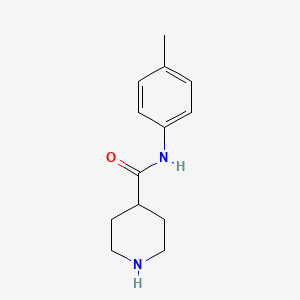
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
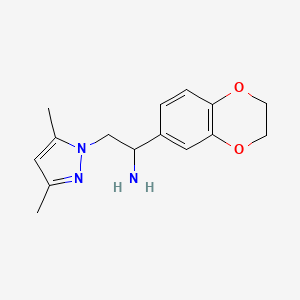

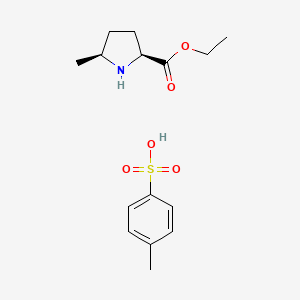
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
